![molecular formula C8H15F3N2O B13208877 (2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine CAS No. 1315366-99-4](/img/structure/B13208877.png)
(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine is a chemical compound with the molecular formula C8H15F3N2O. It is characterized by the presence of an aminoethyl group and a trifluoro-oxolane moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine typically involves the reaction of 2,2,2-trifluoroethylamine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and trifluoro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The amino and trifluoro groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but lacks the oxolane moiety.
Thiophene-2-ethylamine: Contains a thiophene ring instead of the oxolane moiety.
Imidazole derivatives: Similar in terms of nitrogen-containing heterocycles but differ in structure and properties.
Uniqueness
(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine is unique due to the combination of its aminoethyl and trifluoro-oxolane groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
1315366-99-4 |
|---|---|
Formule moléculaire |
C8H15F3N2O |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
N'-[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7(13-4-3-12)6-2-1-5-14-6/h6-7,13H,1-5,12H2 |
Clé InChI |
ALEQPWLRXBDCMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C(C(F)(F)F)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)
![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)
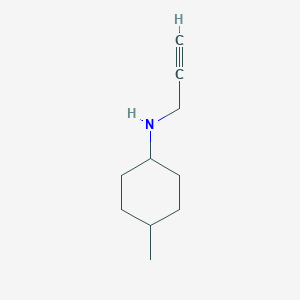
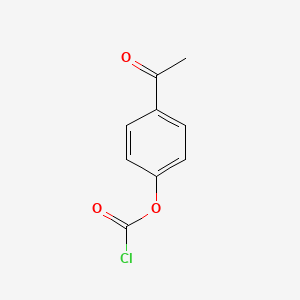
![9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)
![5-Methyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13208816.png)
![1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13208822.png)
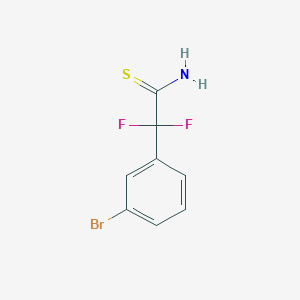
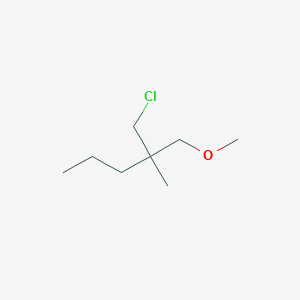
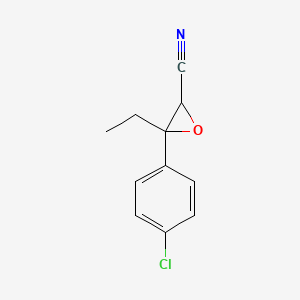
![2-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13208850.png)
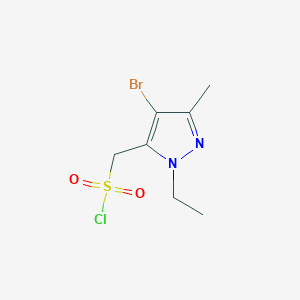
![[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B13208863.png)
